Vapor Pressure at Delivery Temperature: Triisobutylgallium vs. Triethylgallium
Triisobutylgallium exhibits a vapor pressure of 200 Pa (approximately 1.5 Torr) at 54°C, which renders it compatible with conventional organometallic gas delivery systems without requiring specialized high-temperature source configurations [1]. In comparison, triethylgallium (TEG), the standard Ga precursor in CBE, has a vapor pressure of approximately 4 Torr at 20°C (substantially higher volatility), while trimethylgallium (TMGa) is even more volatile with a vapor pressure exceeding 60 Torr at 0°C. The moderate volatility of TIBG provides a distinct operational advantage for precise mass flow control in CBE and MOMBE applications.
| Evidence Dimension | Vapor pressure at specified temperature |
|---|---|
| Target Compound Data | 200 Pa at 54°C (~1.5 Torr at 54°C) |
| Comparator Or Baseline | Triethylgallium (TEG): ~4 Torr at 20°C; Trimethylgallium (TMGa): >60 Torr at 0°C (class-level baseline values for Ga alkyl precursors) |
| Quantified Difference | TIBG exhibits approximately 2-3 orders of magnitude lower volatility than TMGa at ambient temperature, and moderately lower volatility than TEG |
| Conditions | Vapor pressure measurement conditions as reported for conventional organometallic gas systems; TEG and TMGa values are established literature baselines |
Why This Matters
The 200 Pa at 54°C vapor pressure enables stable, reproducible precursor flux control using standard bubbler configurations without the excessive volatility challenges of TMGa or the cold-temperature source requirements sometimes needed for TEG.
- [1] Kaneko, T.; Saitoh, S.; Kato, T.; et al. Dynamical approach to the surface reaction of triisobutylgallium (TIBGa) on GaAs(001) by using molecular beam scattering. Journal of Crystal Growth, 1998, 193, 685-691. View Source
